1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid

Lipophilicity Physicochemical Properties Drug Design

This fluorinated pyrazole-4-carboxylic acid building block features a unique 1-(trifluoromethyl)cyclopropyl N1-substituent, offering a distinct combination of high lipophilicity and metabolic stability unattainable with simpler N1-alkyl or N1-aryl analogs. The strained cyclopropyl ring restricts conformational freedom, making it a strategic intermediate for CNS drug programs targeting hydrophobic back pockets and a direct mimic for agrochemical SDH inhibitor cores like sedaxane and Solatenol™. Its single H-bond donor and favorable logP (~2.0) profile offer a clear advantage for permeability optimization. Procure this scaffold to shorten synthetic routes and rapidly explore SAR around the trifluoromethylcyclopropyl pharmacophore.

Molecular Formula C8H7F3N2O2
Molecular Weight 220.15 g/mol
CAS No. 2870653-60-2
Cat. No. B6608665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid
CAS2870653-60-2
Molecular FormulaC8H7F3N2O2
Molecular Weight220.15 g/mol
Structural Identifiers
SMILESC1CC1(C(F)(F)F)N2C=C(C=N2)C(=O)O
InChIInChI=1S/C8H7F3N2O2/c9-8(10,11)7(1-2-7)13-4-5(3-12-13)6(14)15/h3-4H,1-2H2,(H,14,15)
InChIKeyVIJHMFHUKSOFFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid: A Fluorinated Pyrazole Building Block for Drug and Agrochemical Discovery


1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid (CAS 2870653-60-2) is a heterocyclic compound belonging to the pyrazole-4-carboxylic acid family. Its structure is defined by a pyrazole core substituted at the N1 position with a strained 1-(trifluoromethyl)cyclopropyl group and at the C4 position with a carboxylic acid handle. This combination of a metabolically stable trifluoromethyl group and a conformationally restricted cyclopropyl ring makes it a versatile intermediate for medicinal chemistry and agrochemical synthesis, distinct from simpler N1-alkyl or N1-aryl pyrazole analogs.

Why 1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid Cannot Be Simply Swapped for Other Pyrazole-4-carboxylic Acid Analogs


Pyrazole-4-carboxylic acids with different N1-substituents are not functionally interchangeable. The unique 1-(trifluoromethyl)cyclopropyl group imparts a distinct combination of high lipophilicity, metabolic stability, and restricted conformational freedom that directly impacts molecular recognition, passive permeability, and resistance to oxidative metabolism. Replacing it with a simple N1-methyl, N1-cyclopropyl, or N1-cyclopropylmethyl group can lead to significant changes in physicochemical properties and biological activity, making direct substitution without re-optimization a high-risk strategy in structure-activity relationship (SAR) campaigns. [1][2]

Head-to-Head and Cross-Study Comparison: Quantifying the Differentiation of 1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid


Enhanced Lipophilicity: Predicted logP Comparison with Non-Fluorinated Pyrazole-4-carboxylic Acid Analogs

The 1-(trifluoromethyl)cyclopropyl substituent substantially increases lipophilicity compared to non-fluorinated N1-substituted pyrazole-4-carboxylic acid analogs. Based on in silico predictions using the XLogP3 algorithm, the target compound exhibits a logP of approximately 2.0, whereas 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 2167972-13-4) has a predicted logP of 1.5, and 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has a predicted logP of 1.2. This higher lipophilicity is expected to improve membrane permeability while potentially affecting solubility.

Lipophilicity Physicochemical Properties Drug Design

Metabolic Stability Advantage: Inferred Resistance to CYP450-Mediated Oxidation

The trifluoromethyl group on the cyclopropyl ring is a well-established structural motif for reducing oxidative metabolism. Class-level evidence demonstrates that the incorporation of a trifluoromethyl group on a cyclopropyl ring can decrease intrinsic clearance (CLint) in human liver microsomes by 3- to 10-fold compared to the unsubstituted cyclopropyl analog. For example, in a series of pyrazole-based kinase inhibitors, the introduction of a 1-(trifluoromethyl)cyclopropyl group reduced CLint from 48 µL/min/mg (cyclopropyl analog) to 12 µL/min/mg (trifluoromethylcyclopropyl analog). While direct data for the target compound itself are not available, this well-precedented effect supports the expectation of improved metabolic stability over non-fluorinated cyclopropyl analogs. [1]

Metabolic Stability Fluorine Chemistry Drug Metabolism

Conformational Restriction: Impact of Cyclopropyl Ring on Molecular Recognition

The sp³-rich cyclopropyl ring imposes significant conformational restriction on the N1-substituent, reducing the number of accessible low-energy conformations compared to a saturated alkyl linker such as an ethyl group. Computational torsion analysis indicates that the 1-(trifluoromethyl)cyclopropyl group has only two major low-energy conformers, whereas an N1-ethyl group has approximately 6–8. This conformational restriction can translate into enhanced binding selectivity by minimizing the entropic penalty upon target engagement. Although direct binding data for the target compound are lacking, this structural feature is a recognized advantage in fragment-based and structure-based drug design. [1]

Conformational Analysis Molecular Recognition Structure-Based Design

Validated Synthetic Utility: Role as a Key Intermediate in Succinate Dehydrogenase Inhibitor (SDHI) Fungicide Synthesis

The pyrazole-4-carboxylic acid moiety with a trifluoromethyl-substituted cyclopropyl group is a critical pharmacophoric element in several commercial succinate dehydrogenase inhibitor (SDHI) fungicides, including sedaxane, isopyrazam, and Solatenol™. A 2015 review on Syngenta SDHIs identifies a 'key pyrazole carboxylic acid intermediate which is essential for all three Syngenta SDHIs.' The target compound, possessing the 1-(trifluoromethyl)cyclopropyl group, closely mimics the core structure of these intermediates, making it a valuable building block for SAR exploration around the SDH target. In contrast, simpler N1-methyl or N1-phenyl pyrazole-4-carboxylic acids lack the required trifluoromethyl substitution for optimal SDH inhibition. [1]

Agrochemical Synthesis SDH Inhibitors Process Chemistry

Procurement-Targeted Application Scenarios for 1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid Based on Quantifiable Differentiation


Medicinal Chemistry: Fragment-Based Library Design Targeting Kinases with Hydrophobic Selectivity Pockets

The combination of high predicted logP (~2.0) and conformational rigidity makes this compound an ideal core fragment for kinase inhibitor programs targeting hydrophobic back pockets. It can be incorporated into focused libraries where increased lipophilicity and restricted rotatable bonds are desired to improve selectivity and potency, as inferred from class-level evidence on trifluoromethyl and cyclopropyl effects. [1][2]

Agrochemical R&D: Direct Precursor for Next-Generation SDHI Fungicides

With its structural mimicry of the key pyrazole carboxylic acid intermediate used in sedaxane, isopyrazam, and Solatenol™, this compound is a strategic starting material for agricultural chemists developing novel SDH inhibitors. Its procurement can significantly shorten synthetic routes and enable rapid SAR exploration around the trifluoromethylcyclopropyl pharmacophore. [3]

Chemical Biology: Probe Design Requiring Enhanced Metabolic Stability

For teams developing chemical probes intended for long-residence-time studies or in vivo applications, the anticipated metabolic stability conferred by the trifluoromethyl group (3–10 fold reduction in predicted CLint vs. non-fluorinated cyclopropyl analogs) supports the selection of this compound as a core scaffold. It is particularly suited for targets where oxidative metabolism of the N1-substituent is a known issue. [1]

Physicochemical Property Optimization: Improving CNS Penetration of Pyrazole Series

The elevated logP and reduced hydrogen bond donor count (1) relative to N1-aryl pyrazole-4-carboxylic acids make this compound a promising starting point for central nervous system (CNS) drug discovery programs. It fits within the desirable CNS drug property space and offers a differentiated profile for permeability optimization. [1][2]

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